

isotopic labeling of Vitamin D3 with carbon-13

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Compound of Interest

Compound Name: Vitamin D3-13C

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An In-Depth Technical Guide to the Isotopic Labeling of Vitamin D3 with Carbon-13

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and application of carbon-13 (¹³C) labeled Vitamin D3. The use of stable isotope-labeled compounds is crucial for a variety of research applications, from metabolic studies to serving as internal standards for quantitative analysis.

Synthesis of ¹³C-Labeled Vitamin D3

The chemical synthesis of ¹³C-labeled Vitamin D3 and its metabolites is a complex process that often involves a convergent synthesis strategy.[1][2] This approach allows for the introduction of the ¹³C label at specific positions within the molecule by utilizing labeled building blocks.

A common strategy involves the synthesis of a labeled A-ring fragment and a CD-ring fragment, which are then coupled to form the complete Vitamin D3 molecule. For instance, ¹³C atoms can be incorporated into the side chain of the Vitamin D3 molecule through the use of commercially available ³-fold ¹³C-labeled ethyl acrylate in a copper/zinc mediated reaction with a suitable CD-ring precursor.[3] Another approach involves the use of ¹³C-labeled Grignard reagents, such as [¹³C]-methylmagnesium iodide, to introduce the label at specific carbon atoms.[4]

Representative Experimental Protocol for Synthesis

While specific protocols are proprietary and vary between laboratories, a representative synthesis of a ¹³C-labeled Vitamin D3 metabolite can be summarized as follows, based on



published literature[3][4]:

- Preparation of the Labeled CD-Ring Fragment: A key intermediate, such as Grundmann's ketone, is reacted with a ¹³C-labeled Grignard reagent (e.g., [¹³C]-methylmagnesium iodide) to introduce the carbon-13 label into the side chain.
- Functional Group Transformations: The resulting product undergoes a series of chemical modifications to create a suitable functional group for coupling with the A-ring fragment.
- Synthesis of the A-Ring Fragment: A corresponding A-ring precursor is synthesized with the desired functionality for the coupling reaction.
- Coupling Reaction: The labeled CD-ring fragment and the A-ring fragment are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling.
- Deprotection and Purification: Any protecting groups used during the synthesis are removed, and the final ¹³C-labeled Vitamin D3 product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The overall yield and purity of the final product are typically high.[3][5][6]

Analytical Characterization and Quality Control

The accurate characterization of ¹³C-labeled Vitamin D3 is essential to ensure its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of Vitamin D3 and its metabolites.[5] The use of ¹³C-labeled Vitamin D3 as an internal standard is considered the gold standard for accurate quantification in complex biological matrices.[7][8] This is because the labeled standard co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for precise correction.[9]

Key Parameters for LC-MS/MS Analysis:



Parameter	Description	
Chromatography	Reverse-phase HPLC with a C18 column is commonly used for separation.[10]	
Mobile Phase	A gradient of methanol and water is often employed.[11]	
Ionization	Positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.	
Detection	Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of isotopic labeling in the Vitamin D3 molecule. Both ¹H and ¹³C NMR are used to confirm the position and extent of carbon-13 incorporation. Advanced NMR techniques, such as double half-filter NOESY, can provide insights into the conformation of the labeled molecule in different environments.[4]

Quantitative Data

The use of ¹³C-labeled Vitamin D3 as an internal standard in LC-MS/MS analysis provides high accuracy and precision. The following table summarizes typical performance data for the quantification of Vitamin D3 using isotopically labeled internal standards.

Metric	Value	Reference
Recovery	96.1% - 105.3%	[7][8]
Intermediate Precision (RSD)	1.32% - 15.6%	[7][8]
Extraction Efficiency	> 95.8%	[7][8]
Accuracy (vs. Certified Reference Material)	99.8% - 102.4%	[7][8]



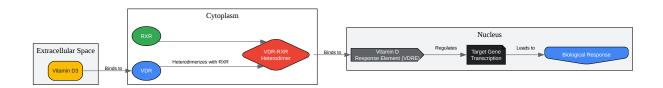
Applications in Research and Drug Development

¹³C-labeled Vitamin D3 is a valuable tool in various stages of drug development and metabolic research.

- Metabolic Studies: Tracing the metabolic fate of Vitamin D3 in vivo is crucial for understanding its mechanism of action and identifying active metabolites.[12][13]
- Pharmacokinetic Studies: ¹³C-labeled Vitamin D3 allows for the accurate determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of new Vitamin D analogs.[11][14]
- Internal Standards: As previously mentioned, ¹³C-labeled Vitamin D3 is the preferred internal standard for LC-MS/MS-based bioanalysis due to its similar chemical and physical properties to the unlabeled analyte.[9]

Signaling Pathway and Experimental Workflow Vitamin D Receptor Signaling Pathway

Vitamin D3 exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[15][16] The binding of the active form of Vitamin D3, 1α ,25-dihydroxyvitamin D3 (calcitriol), to the VDR leads to a cascade of events that ultimately regulate the expression of target genes.[17][18]



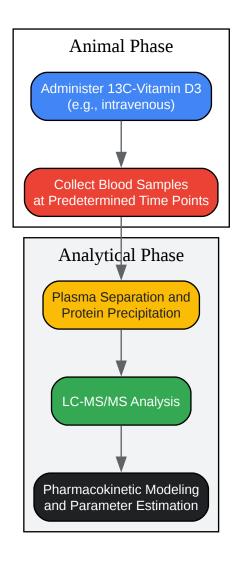
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Caption: Vitamin D3 signaling pathway.



Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in a rat model using ¹³C-labeled Vitamin D3.



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Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

The isotopic labeling of Vitamin D3 with carbon-13 provides a powerful tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical diagnostics. The ability to synthesize high-purity ¹³C-labeled Vitamin D3, coupled with advanced analytical techniques like



LC-MS/MS and NMR, enables precise and accurate measurements that are essential for advancing our understanding of Vitamin D biology and developing new therapeutic agents.

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